molecular formula C10H10N2O3 B13508987 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13508987
M. Wt: 206.20 g/mol
InChI Key: JXVDFCIQUFWRBJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one is a synthetic indolinone derivative, an important scaffold in medicinal chemistry. The core 1,3-dihydro-2H-indol-2-one (isatin) structure is a versatile lead molecule for designing compounds with diverse biological activities . The nitro group at the 5-position and the ethyl substitution on the nitrogen atom are key modifications that can influence the compound's properties and interactions in biological systems . Research Applications & Potential: Indole and indolinone derivatives are prevalent in pharmaceutical research due to their wide range of biological activities . Specifically, 5-nitroindolin-2-one derivatives have been identified as key scaffolds in the development of novel antiviral agents . Recent scientific investigations have shown that compounds based on the 5-nitroindolin-2-one structure can exhibit a multi-target mechanism of action, demonstrating inhibitory activity against HIV-1 replication by targeting essential viral enzymes . Furthermore, structurally similar 1,3-dihydro-2H-indol-2-one derivatives have shown significant promise in antimicrobial research, exhibiting notable antibacterial and antifungal properties in preclinical studies . The specific substitution pattern on the indolinone core is critical for its biological activity, making this compound a valuable building block for further structural optimization in drug discovery programs . Handling & Usage: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material according to their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-nitro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-11-9-4-3-8(12(14)15)5-7(9)6-10(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVDFCIQUFWRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 Ethyl 5 Nitro 2,3 Dihydro 1h Indol 2 One

Electrophilic Aromatic Substitution Reactions on the Nitro-Substituted Indolone Core

The benzene (B151609) ring of the 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one core is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the substituents already present on the ring. total-synthesis.com In this molecule, the key directing groups are the N-ethyl-lactam moiety and the nitro group at the C5 position.

The amide group of the lactam is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during ortho and para attack. pressbooks.publibretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. cognitoedu.orgchemistrytalk.org

The directing effects of the substituents on the indolone core are summarized in the table below. The positions on the benzene ring are numbered C4, C5, C6, and C7. The nitro group is at C5. The lactam is fused at C4 and C7a.

PositionSubstituent Directing EffectPredicted Outcome for Electrophilic Attack
C4ortho to the amide, ortho to the nitro groupDeactivated by the adjacent nitro group.
C6para to the amide, ortho to the nitro groupActivated by the amide, but deactivated by the adjacent nitro group.
C7meta to the nitro group, adjacent to the lactam fusionFavored by the meta-directing nitro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position of SubstitutionInfluence of Amide Group (ortho, para-director)Influence of Nitro Group (meta-director)Predicted Major Product
C4Activating (ortho)Deactivating (ortho)Minor/No Product
C6Activating (para)Deactivating (ortho)Possible Minor Product
C7-Directing (meta)Predicted Major Product

Nucleophilic Additions and Substitutions at the Carbonyl Center and Adjacent Positions

The lactam portion of this compound contains a carbonyl group (keto group) at the C2 position and a methylene (B1212753) group at the C3 position, both of which are sites for nucleophilic reactions.

The carbonyl group at C2 is susceptible to nucleophilic addition, similar to other ketones and amides. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon. masterorganicchemistry.com The reaction with Grignard reagents would be expected to yield a tertiary alcohol upon acidic workup. However, the presence of the acidic α-protons at C3 could lead to deprotonation as a competing reaction.

Table 2: Expected Products from Nucleophilic Addition to the Carbonyl Group

ReagentExpected Product Type
Grignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
Organolithium Reagent (e.g., n-BuLi)Tertiary Alcohol

The methylene group at the C3 position is flanked by the carbonyl group and the aromatic ring, making the protons at this position acidic (pKa of 2-oxindole is approximately 17 in DMSO). nih.gov Treatment with a suitable base can generate an enolate, which is a potent nucleophile. libretexts.org182.160.97 This enolate can then undergo a variety of reactions, including alkylation and aldol (B89426) condensation. nih.govresearchgate.net

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the C3 position. The choice of base and reaction conditions is crucial to favor C-alkylation over N-alkylation. nih.govlibretexts.org

Aldol Condensation: The enolate can react with aldehydes and ketones to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield a C3-alkylidene-2-oxindole. researchgate.netlibretexts.org

Table 3: Representative Reactions at the C3 Position of the 2-Oxindole Core

Reaction TypeReagentsProduct Type
Alkylation1. Strong Base (e.g., LDA, NaH) 2. Alkyl Halide (e.g., CH₃I)3-Alkyl-2-oxindole
Aldol Condensation1. Base (e.g., NaOH, piperidine) 2. Aldehyde or Ketone (e.g., Benzaldehyde)3-Alkylidene-2-oxindole

Reduction Reactions of the Nitro Group and the Lactam Moiety

Both the nitro group and the lactam ring in this compound can be reduced under appropriate conditions. The selective reduction of one group in the presence of the other is a key consideration.

The reduction of an aromatic nitro group to an amine is a common and well-established transformation. researchgate.net A variety of reagents and catalytic systems can achieve this reduction chemoselectively, leaving other functional groups such as the lactam intact. organic-chemistry.orgresearchgate.netsci-hub.st

Common methods for the chemoselective reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas or a hydrogen donor like hydrazine (B178648) hydrate. google.comsemanticscholar.org

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective.

The product of this reduction would be 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one.

Table 4: Reagents for Chemoselective Nitro Group Reduction

Reagent/SystemProductSelectivity Notes
H₂, Pd/C5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-oneGenerally high selectivity for the nitro group.
Fe, HCl5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-oneClassic method for nitro group reduction.
SnCl₂, HCl5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-oneMild conditions, good for sensitive substrates.

The reduction of the lactam moiety in 2-oxindoles is more challenging than the reduction of the nitro group. Lactams are generally less reactive than their acyclic amide counterparts. However, with strong reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group of the lactam can be reduced to a methylene group, yielding the corresponding amine. masterorganicchemistry.comucalgary.ca This reaction would convert this compound to 1-ethyl-5-nitro-2,3-dihydro-1H-indole. It is important to note that LiAlH₄ would also reduce the nitro group, leading to the formation of 1-ethyl-2,3-dihydro-1H-indol-5-amine. Selective reduction of the lactam in the presence of a nitro group is not typically feasible with such powerful reducing agents.

Reduction of the Lactam to Indoline (B122111) Derivatives

The conversion of the lactam (cyclic amide) functionality in the oxindole (B195798) ring system to the corresponding amine is a reductive process that yields indoline derivatives. This transformation typically requires powerful reducing agents capable of reducing the carbonyl group of the amide. While specific studies on this compound are not prevalent, the reduction of similar lactams is well-documented.

Common reagents for this type of reduction include strong hydride donors such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The reaction proceeds via the complexation of the Lewis acidic reducing agent to the lone pair of the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon. A subsequent elimination and further reduction steps lead to the formation of the amine.

It is important to note that the presence of the nitro group at the C-5 position introduces a competing reaction pathway. Aromatic nitro groups are readily reduced under many catalytic hydrogenation conditions (e.g., H₂, Pd/C) and by various chemical reducing agents. mdpi.comresearchgate.net Therefore, achieving selective reduction of the lactam without affecting the nitro group would require careful selection of reagents and reaction conditions. Conversely, conditions could be chosen to reduce both functionalities simultaneously.

Reagent ClassPotential Outcome on this compoundNotes
Strong Hydride Agents (e.g., LiAlH₄) Potential for reduction of both the lactam and the nitro group.Highly reactive; selectivity can be challenging.
Borane Complexes (e.g., BH₃·THF) Often used for selective amide/lactam reduction.May offer better selectivity for the lactam over the nitro group compared to LiAlH₄.
Catalytic Hydrogenation Primarily reduces the nitro group to an amine.Lactam reduction typically requires more forcing conditions (high pressure/temperature).

Oxidation Pathways and Oxidative Transformations

The oxindole core of this compound is relatively electron-deficient due to the presence of two carbonyl-like functionalities (the lactam C=O and the aromatic nitro group). The primary site for oxidation is the C-3 position, which bears two protons. Oxidation at this position can lead to the formation of the corresponding isatin (B1672199) (indole-2,3-dione) derivative.

This transformation often involves the generation of an enolate at the C-3 position, followed by trapping with an electrophilic oxidant. Reagents such as selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to effect this type of α-oxidation of carbonyl compounds. The electron-withdrawing nature of the 5-nitro group would likely influence the reactivity at the C-3 position, potentially making enolate formation more facile.

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by orbital symmetry rules. slideshare.netmsu.edu Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. organicchemistrydata.org

The core structure of this compound does not inherently contain the typical conjugated π-systems required for common pericyclic reactions like the Diels-Alder reaction. amherst.eduimperial.ac.uk However, derivatives of this scaffold can be designed to participate in such processes. For example, the introduction of a double bond at the C-3 position (an alkylidene oxindole) would create a dienophile that could participate in [4+2] cycloadditions.

Rearrangement reactions of the oxindole scaffold are known, but specific examples involving the 1-ethyl-5-nitro derivative are not readily found. Acid-catalyzed rearrangements have been observed in more complex spiro-oxindole systems, leading to different heterocyclic frameworks. rsc.org

Multicomponent Reactions Incorporating the Indolone Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net The oxindole scaffold is a privileged structure frequently synthesized and utilized in MCRs.

Often, the starting point for MCRs that generate complex oxindole derivatives is not the oxindole itself, but rather the corresponding isatin. Isatins are highly versatile substrates in MCRs, such as the Pfitzinger reaction or various 1,3-dipolar cycloadditions, which can generate diverse spirooxindole architectures. rsc.org

For this compound to be used directly in an MCR, it would likely first undergo an in-situ condensation at the C-3 position with an aldehyde to form an intermediate alkylidene oxindole. This reactive intermediate could then engage with other components in the reaction mixture.

Example MCR Strategy (Hypothetical):

Reactant A: this compound

Reactant B: An aromatic aldehyde

Reactant C: A 1,3-dipole precursor (e.g., an amino acid)

Process: Base-catalyzed Knoevenagel condensation of A and B, followed by an in-situ 1,3-dipolar cycloaddition with the ylide generated from C to yield a complex spiro-pyrrolidine-oxindole.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse small molecules for biological screening. cam.ac.uk The oxindole scaffold is an excellent starting point for DOS due to its rigid, three-dimensional structure and multiple points for functionalization (N-1, C-3, and the aromatic ring). nih.gov

A DOS strategy utilizing the 1-ethyl-5-nitrooxindole core could involve a branching approach where the parent molecule is subjected to various reaction conditions to generate a range of different core scaffolds. rsc.orgnih.gov

Diversification PointReaction TypeResulting Scaffold
C-3 Position Knoevenagel condensation followed by Michael addition or cycloadditionSpiro-heterocycles, complex disubstituted oxindoles
Nitro Group (C-5) Reduction to amine, followed by acylation, sulfonylation, etc.Varied C-5 substituted aminobenzofused lactams
Lactam Carbonyl Wittig-type olefination or reaction with organometallics2-Alkylideneindolines, 2-hydroxy-2-substituted indolines

These strategies allow for the rapid generation of a library of related but structurally distinct molecules, maximizing the exploration of chemical space around the core scaffold. nih.gov

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. In the context of this compound, the potential sites for C-H activation are the aromatic C-H bonds at positions C-4, C-6, and C-7.

The regioselectivity of such reactions is often controlled by a directing group. In this molecule, the lactam carbonyl oxygen could potentially act as a weak directing group, favoring functionalization at the adjacent C-7 position through the formation of a palladacycle intermediate. The N-ethyl group itself is generally not a directing group in this context. The strong electron-withdrawing effect of the 5-nitro group would deactivate the aromatic ring, likely making C-H activation more challenging and requiring robust catalytic systems. Intramolecular α-arylation reactions mediated by palladium have been used to synthesize oxindole derivatives from halo-substituted anilides, demonstrating palladium's utility in forming this ring system. rsc.org

Theoretical and Computational Chemistry Studies of 1 Ethyl 5 Nitro 2,3 Dihydro 1h Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the fundamental electronic properties and predicting the behavior of molecules at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov For 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one, DFT calculations can provide detailed insights into its geometry, molecular orbital energies, and charge distribution.

The optimized geometry of the molecule would reveal key bond lengths, bond angles, and dihedral angles. For instance, studies on similar oxindole (B195798) derivatives using DFT have determined the planarity of the core indole (B1671886) structure and the orientation of substituents. semanticscholar.orgnih.gov The presence of the electron-withdrawing nitro group at the 5-position and the ethyl group at the 1-position would influence the electron density distribution across the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a nitro-substituted indole, the LUMO is expected to be localized primarily on the nitro group and the aromatic ring, indicating their role as electron acceptors. DFT calculations on related nitroaromatic compounds have confirmed this trend. orientjchem.org

Below is a representative table of calculated electronic properties for a similar oxindole derivative, illustrating the type of data obtained from DFT studies.

PropertyCalculated Value (Illustrative Example)
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment5.2 D

Note: The data in this table is illustrative and based on calculations for structurally similar oxindole derivatives.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without the use of empirical parameters. These methods provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl group and the potential for rotation of the nitro group necessitate a thorough conformational analysis to understand the molecule's dynamic behavior.

The structure and packing of this compound in the solid state and its interactions in solution are governed by a variety of non-covalent interactions.

Hydrogen Bonding: While the parent indolin-2-one can act as a hydrogen bond donor through its N-H group, the presence of the ethyl group at the N1 position in the target molecule precludes this. However, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, interacting with solvent molecules or other hydrogen bond donors.

π-π Stacking: The planar indole ring system is capable of engaging in π-π stacking interactions with other aromatic systems. These interactions are crucial for the crystal packing of many indole derivatives. nih.gov

C=O⋯π Interactions: The carbonyl group can interact with the π-system of an adjacent molecule, an interaction that has been observed in the crystal structures of other oxindoles. nih.gov

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of these interactions over time. By simulating a system containing multiple molecules of this compound, it is possible to observe the formation and breaking of these non-covalent bonds, providing insights into the molecule's aggregation behavior and the stability of its different conformers. Studies on other oxindole derivatives have utilized MD simulations to understand their binding affinities to biological targets, highlighting the importance of these interactions. mdpi.com

An illustrative data table summarizing potential intermolecular interaction energies for a related system is provided below.

Interaction TypeEstimated Energy (kcal/mol)
Hydrogen Bonding (C-H···O)1-3
π-π Stacking2-5
C=O⋯π Interaction1-4

Note: These energy values are typical ranges for such interactions and are provided for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states.

For this compound, a key reaction of interest is its synthesis, often involving the nitration of 1-ethyl-2,3-dihydro-1H-indol-2-one. Computational methods can be used to model the reaction pathway of electrophilic aromatic substitution. dntb.gov.uanih.gov

The mechanism typically involves the formation of a sigma complex (Wheland intermediate) as a key intermediate. nih.gov DFT calculations can be used to locate the transition state structure for the formation of this intermediate and to calculate the activation energy barrier for the reaction. The relative energies of the ortho, meta, and para substitution products can also be calculated to predict the regioselectivity of the reaction. Given the directing effects of the acyl group on the pyrrole (B145914) ring, substitution at the C5 position is generally favored.

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state. masterorganicchemistry.com By calculating the Gibbs free energy of activation (ΔG‡), one can estimate the rate constant of the reaction. Computational studies on the nitration of other aromatic compounds have successfully elucidated the reaction pathways and predicted the product distributions. dntb.gov.ua

A hypothetical reaction energy profile for the nitration of an indolinone derivative is presented in the table below.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0
Transition State 1+15
Sigma Complex (Intermediate)+5
Transition State 2+7
Products-10

Note: This data is hypothetical and serves to illustrate a typical energy profile for an electrophilic aromatic substitution reaction.

Origin of Regio- and Stereoselectivity

Computational studies are crucial for understanding and predicting the outcomes of chemical reactions involving this compound. Density Functional Theory (DFT) is a primary tool used to investigate the origin of regio- and stereoselectivity in reactions such as cycloadditions, alkylations, or aldol (B89426) condensations at the C3 position of the oxindole ring.

The regioselectivity of reactions involving the oxindole core is largely governed by the electronic nature of the molecule. The presence of the electron-withdrawing nitro group at the C5 position significantly influences the electron density distribution across the aromatic ring and the adjacent heterocyclic system. This effect, coupled with the lactam functionality, renders the C3 position susceptible to nucleophilic attack or, when deprotonated, makes the resulting enolate a potent nucleophile.

To determine stereoselectivity, computational models are used to calculate the transition state energies for all possible stereoisomeric pathways. For a reaction at the C3 position, which is a potential stereocenter, different modes of approach of the reactant can lead to R or S enantiomers or syn/anti diastereomers. The pathway with the lowest activation energy barrier corresponds to the major product isomer observed experimentally.

For instance, in a hypothetical Michael addition reaction, DFT calculations would be employed to model the transition states leading to the different stereoisomers. The analysis would involve locating and optimizing the geometries of the transition states and calculating their corresponding energies. The energy difference between these transition states allows for the prediction of the product ratio. Distortion/interaction analysis is a common computational technique used to dissect the activation energy into components related to the distortion of the reactants and the interaction between them, providing deeper insight into the factors controlling stereoselectivity.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental approach in computational chemistry to rationalize the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy and spatial distribution of these orbitals for this compound would be calculated to predict its reactive behavior.

The electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted oxindole. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The LUMO is likely to have significant electron density localized on the aromatic ring and the C3-carbonyl carbon, marking these as primary electrophilic sites. Conversely, the HOMO, which represents the molecule's ability to donate electrons, would be analyzed to predict its behavior in reactions with electrophiles.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting chemical behavior.

DescriptorFormulaExpected Significance for the Compound
Energy Gap (ΔE) ELUMO - EHOMOA smaller gap suggests higher reactivity and polarizability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Indicates the molecule's tendency to exchange electron density.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The inverse of hardness; high softness implies high reactivity.
Electrophilicity Index (ω) μ2 / (2η)Quantifies the molecule's ability to act as an electrophile.

The nitro group is expected to increase the electrophilicity index of the oxindole system, making it a strong electrophile. Local reactivity descriptors, such as Fukui functions, would also be calculated to identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of this compound can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate these effects. orientjchem.orgnih.gov In this approach, the solute molecule is placed within a cavity in a continuous medium characterized by its dielectric constant (ε). youtube.com

These models are used to calculate how the solvent environment affects molecular properties like geometry, dipole moment, and the energies of frontier orbitals. For a polar molecule like this compound, an increase in solvent polarity is expected to lead to:

Increased Dipole Moment: The polar solvent stabilizes charge separation within the molecule, leading to a larger dipole moment.

Stabilization of Polar Structures: Solvation can stabilize ionic or highly polar transition states, thereby accelerating reactions that proceed through such intermediates.

Shifts in Spectroscopic Properties: Solvent polarity can induce shifts in UV-Vis, IR, and NMR spectra (solvatochromism).

The effect of different solvents on the HOMO-LUMO energy gap can be indicative of changes in reactivity. Generally, polar solvents would be expected to stabilize both frontier orbitals, but the extent of stabilization might differ, leading to a change in the energy gap and thus altering the molecule's reactivity.

SolventDielectric Constant (ε)Expected Dipole Moment (Debye)Expected HOMO-LUMO Gap (eV)
Gas Phase1~ 4.5~ 3.8
Toluene2.38~ 5.8~ 3.6
Dichloromethane8.93~ 6.7~ 3.5
Acetonitrile37.5~ 7.2~ 3.4
Water78.4~ 7.5~ 3.3

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) from First Principles

First-principles calculations, primarily using DFT, are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating 1H and 13C NMR chemical shifts. scielo.org.za Theoretical shifts for this compound would be calculated and compared to a reference standard (like TMS) to predict the NMR spectrum. The calculations would account for the electronic effects of the ethyl group on the nitrogen and the strong withdrawing effect of the nitro group on the aromatic protons and carbons.

IR Spectroscopy: Theoretical vibrational frequencies can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (stretches, bends, etc.). These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Key predicted vibrations would include the C=O stretch of the lactam, the asymmetric and symmetric stretches of the NO2 group, and various C-H and C-N vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For this compound, the calculations would likely predict π → π* transitions associated with the nitro-aromatic system. The solvent model would be crucial here, as these transitions are often sensitive to solvent polarity.

Spectroscopic DataPredicted Key Features
1H NMR Aromatic protons shifted downfield due to the nitro group; characteristic signals for the ethyl group and the CH2 group at the C3 position.
13C NMR Carbonyl carbon signal around 175 ppm; aromatic carbons significantly affected by the nitro substituent; signals for the ethyl and C3 carbons.
IR (cm-1) C=O stretch (~1720-1740); Asymmetric NO2 stretch (~1520-1540); Symmetric NO2 stretch (~1340-1360).
UV-Vis (nm) Intense π → π* transition bands characteristic of the nitro-substituted indole chromophore, likely showing solvatochromic shifts.

Advanced Applications of 1 Ethyl 5 Nitro 2,3 Dihydro 1h Indol 2 One and Its Derivatives Excluding Biological/clinical

Utilization as Synthetic Building Blocks in Organic Synthesis

The inherent reactivity of the 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one scaffold, particularly at the C3 position adjacent to the carbonyl group, renders it an important building block for the synthesis of more complex molecules. rsc.org The presence of the nitro group significantly influences the electron density of the aromatic ring, facilitating certain types of reactions and providing a handle for further chemical transformations. gsa.ac.uknih.govresearchgate.net

Precursors for Complex Heterocyclic Architectures

The 5-nitro-oxindole framework is a key starting material for constructing a variety of intricate heterocyclic systems. A close analog, 5-nitroisatin (B147319), serves as a precursor for synthesizing novel 1,2,4-triazine (B1199460) and 1,2-diazino derivatives. nih.govconsensus.app These reactions typically involve condensation at the C3-carbonyl position of the isatin (B1672199) core to build new fused or spirocyclic ring systems. The reactivity of the isatin moiety allows for the generation of diverse molecular architectures that are of significant interest in synthetic chemistry. researchgate.net

The general strategy involves the reaction of the C3-keto group with various dinucleophiles. For instance, condensation of 5-nitroisatin with thiosemicarbazide (B42300) followed by cyclization can lead to triazine-fused indoles. This versatility highlights the role of the 5-nitro-oxindole core as a foundational element for accessing libraries of complex heterocyclic compounds. nih.gov

Synthesis of Natural Product Analogs (Non-bioactive focus)

The oxindole (B195798) core is central to many bioactive natural products. rsc.org Synthetic chemists often utilize functionalized oxindoles to create analogs of these natural products to explore structure-activity relationships or to develop novel compounds with unique properties. While the focus here is non-bioactive, the synthetic strategies are relevant. For example, 3,3'-bis(indolyl)oxindole is a natural product, and analogs can be synthesized using isatin and indole (B1671886) derivatives. nih.gov

The synthesis of these analogs leverages the reactivity of the oxindole C3-position. The this compound can be envisioned as a starting point for creating analogs of natural products that contain the oxindole skeleton. The ethyl group at the N1 position and the nitro group at the C5 position offer sites for modification, allowing for the systematic alteration of the molecule's steric and electronic properties to produce a range of structurally diverse, non-natural analogs.

Role in Materials Science and Industrial Chemistry

The electronic properties conferred by the conjugated system and the strong electron-withdrawing nitro group make this compound and its derivatives interesting candidates for applications in materials science, particularly as precursors to colorants.

Precursors for Dyes and Pigments

Isatin derivatives, including those with nitro substituents, have been utilized in the synthesis of disperse dyes. ajol.infonih.govijrpr.com A patent describes the use of N-substituted isatins, such as 5-nitro-N-butylisatin, in condensation reactions with 2-benzimidazolyl-acetonitrile to produce dyes suitable for coloring synthetic fibers like polyester (B1180765) in shades from yellow-green to orange. google.com This demonstrates a direct industrial application for 5-nitro-oxindole scaffolds in the creation of colorants.

The synthesis of these dyes relies on the reactivity of the C3-carbonyl group of the isatin core. The resulting molecules possess extended π-conjugated systems, which are responsible for their color. The nitro group acts as a powerful auxochrome, modulating the electronic structure of the dye molecule and influencing its color and fastness properties on fabrics. ekb.eg The general approach involves the diazotization of nitroanilines and subsequent coupling reactions to produce monoazo disperse dyes. ajol.infoijrpr.com

Precursor ClassDye TypeResulting Color RangeFiber Application
5-Nitroisatin Derivatives Disperse DyesYellow-green to OrangePolyester
Nitroaniline Derivatives Monoazo Disperse DyesVariousPolyester, Nylon, Wool

Components in Optoelectronic Materials (if applicable)

While specific applications of this compound in optoelectronics are not extensively documented, the molecular structure suggests potential in this area. Organic compounds with significant nonlinear optical (NLO) properties are crucial for optoelectronic applications like optical data storage and image processing. nih.govrsc.org These properties often arise from molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system, leading to intramolecular charge transfer (ICT). nih.gov

The nitro group is a very strong electron-withdrawing group, known to enhance the NLO response in organic chromophores. researchgate.netnih.gov The indole nucleus can act as part of the π-conjugated bridge or be functionalized to act as an electron donor. Therefore, derivatives of this compound, when appropriately functionalized with donor groups, could exhibit NLO properties. Theoretical and experimental studies on other heterocyclic systems, such as thieno[2,3-b]indole, have shown that the combination of an electron-rich heterocycle with strong acceptors leads to materials with good NLO activity. researchgate.net The development of organometallic complexes is another avenue for creating materials for optoelectronics. rsc.org

Applications in Catalysis (e.g., as Ligands or Organocatalysts)

The use of indole-based compounds in catalysis is an expanding field of research. Indole derivatives can serve as ligands for transition metal catalysts or act as organocatalysts themselves. mdpi.combohrium.comnih.gov

The nitrogen and oxygen atoms in the this compound scaffold have lone pairs of electrons that could potentially coordinate to a metal center. Indole-based ligands have been successfully incorporated into metal complexes of magnesium, iridium, gold, and palladium, which have shown catalytic activity in various organic transformations, including polymerization and hydrogenation reactions. mdpi.combohrium.comnih.gov The electronic properties of the ligand, which can be tuned by substituents like the nitro group, are crucial for modulating the reactivity of the metal catalyst. virginia.eduemory.edu

Furthermore, the rigid heterocyclic structure of oxindole makes it an attractive scaffold for the design of organocatalysts. Chiral organocatalysts are widely used in asymmetric synthesis to produce enantiomerically enriched compounds. While specific use of this compound as an organocatalyst is not reported in the provided sources, the general oxindole framework is utilized in various catalytic transformations. rsc.org The development of novel ligands and organocatalysts is a key area in modern chemistry, aiming to create more efficient and sustainable chemical processes. chiba-u.jp

Development as Analytical Reagents or Probes (Non-detection of biological analytes)

The indole framework is known for its versatile electronic and photophysical properties, which has led to the development of numerous fluorescent and colorimetric sensors for metal ions and anions. bingol.edu.trnih.govnih.gov These sensors typically operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), where the interaction with an analyte modulates the spectroscopic output of the indole-based molecule.

For instance, some oxindole derivatives have been explored as colorimetric sensors for anions like hydrogen sulfate. bingol.edu.tr This sensing capability often relies on the formation of hydrogen bonds between the N-H proton of the oxindole ring and the target anion, leading to a detectable color change. bingol.edu.tr However, these studies have not specifically utilized nitro-substituted oxindoles, nor the N-ethylated variant specified.

Furthermore, other classes of nitroindole derivatives have been investigated for novel analytical methodologies. One such application is their use as dual-polarity matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of a wide range of analytes. acs.org This demonstrates the potential utility of the nitroindole scaffold in analytical chemistry, albeit in a role different from that of a reagent or probe for a specific analyte.

Despite the extensive research into indole-based compounds for chemical sensing, there is no specific data available to construct a detailed analysis or data table regarding the performance of this compound or its derivatives as analytical reagents for non-biological analytes. The influence of the 5-nitro group and the 1-ethyl substituent on the sensing capabilities of the 2,3-dihydro-1H-indol-2-one core remains an area open for future investigation. Researchers have yet to publish findings on the synthesis of such derivatives for the purpose of developing analytical probes and characterizing their selectivity, sensitivity, and detection limits for non-biological species.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped. For 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one, specific chemical shifts and coupling constants would be expected, providing a unique fingerprint of its structure.

Detailed analysis of the aromatic region in the ¹H NMR spectrum would reveal the substitution pattern on the benzene (B151609) ring, while the aliphatic region would confirm the presence and connectivity of the ethyl group and the methylene (B1212753) protons of the indolone ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further establish the proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the structural assignment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.3Triplet~7
CH₂ (ethyl)~3.8Quartet~7
CH₂ (indolone)~3.6Singlet-
Aromatic H~7.0-8.2Multiplets-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
CH₃ (ethyl)~13
CH₂ (ethyl)~35
CH₂ (indolone)~36
Aromatic C~108-150
C=O (keto)~175

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1710 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the lactam ring. The nitro (NO₂) group would exhibit two distinct stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing clearer signals for the aromatic ring vibrations and the carbon backbone.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Carbonyl (C=O)~1710
Asymmetric Nitro (NO₂) Stretch~1520
Symmetric Nitro (NO₂) Stretch~1350
Aromatic C-H Stretch~3000-3100
Aromatic C=C Stretch~1450-1600

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition (C₁₀H₁₀N₂O₃).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern would be expected to show characteristic losses, such as the loss of the ethyl group, the nitro group, or carbon monoxide from the keto group. This pattern provides valuable information for confirming the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding the solid-state properties of the compound.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, could also be employed for purity assessment. Chiral chromatography, a specialized form of HPLC or GC, would be necessary to separate enantiomers if the molecule were chiral and existed as a racemic mixture.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted indoles and oxindoles is a mature field, yet there is always a demand for more sustainable and efficient methods. Future research in the synthesis of 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one could focus on several key areas to improve upon existing methodologies, which often rely on harsh nitrating agents and multi-step procedures.

One promising avenue is the use of C-H activation strategies. Direct C-H nitration of an N-ethyl-2-oxindole precursor would be an atom-economical approach, avoiding the need for pre-functionalized starting materials. Additionally, exploring photocatalysis for the introduction of the nitro group could offer a milder and more sustainable alternative to traditional nitration methods.

Another area for development is the use of biocatalysis . Engineered enzymes could potentially catalyze the nitration or the formation of the oxindole (B195798) core with high regio- and stereoselectivity, operating under environmentally benign aqueous conditions.

Proposed Sustainable Synthetic StrategyPotential Advantages
Direct C-H NitrationAtom economy, reduced step count
Photocatalytic NitrationMild reaction conditions, use of light as a reagent
BiocatalysisHigh selectivity, environmentally friendly

Exploration of Unconventional Reactivity Patterns

The reactivity of the this compound molecule is largely dictated by the interplay of the electron-rich oxindole core, the electron-withdrawing nitro group, and the N-ethyl substituent. Future studies could delve into previously unexplored reactivity patterns.

A key area of interest would be the selective reduction of the nitro group . This could lead to the formation of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one, a valuable intermediate for the synthesis of more complex molecules, including potential dyestuffs or materials with interesting electronic properties. Investigating chemoselective reducing agents that leave the oxindole lactam intact would be a primary focus.

Furthermore, the reactivity of the C-H bonds at the 3-position of the oxindole ring could be explored. The presence of the nitro group may influence the acidity and reactivity of these protons, potentially enabling novel functionalization reactions at this position.

In-depth Theoretical Investigations of Electronic and Conformational Landscapes

Computational chemistry offers a powerful tool to understand the intrinsic properties of this compound. Density Functional Theory (DFT) calculations could be employed to investigate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information would be crucial for predicting its reactivity and potential applications in organic electronics.

Conformational analysis through molecular modeling could shed light on the preferred spatial arrangement of the ethyl group relative to the oxindole ring system. Understanding the conformational landscape is essential for designing molecules that can interact with specific biological targets or self-assemble into ordered materials.

Theoretical InvestigationKey Insights to be Gained
DFT CalculationsElectronic structure, HOMO-LUMO gap, reactivity prediction
Conformational AnalysisPreferred 3D structure, steric effects of the ethyl group

Discovery of New Non-Biological Applications

While many indole (B1671886) derivatives are explored for their biological activity, there is a growing interest in their application in materials science. Future research should actively seek out non-biological applications for this compound.

The presence of the nitro group, a well-known electron-accepting moiety, suggests potential applications in organic electronics . The compound could be investigated as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as an n-type semiconductor in organic field-effect transistors (OFETs).

Another avenue for exploration is in the field of chemosensors . The electronic properties of the molecule may be sensitive to the presence of certain analytes, leading to a measurable change in its optical or electronic properties. This could be harnessed for the development of novel sensors.

Integration of Flow Chemistry and Continuous Manufacturing in Synthesis

The principles of flow chemistry and continuous manufacturing offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. Applying these principles to the synthesis of this compound could lead to more efficient and reproducible production.

A continuous flow process could be designed for the nitration step, which is often highly exothermic and can be hazardous in large-scale batch reactions. The use of microreactors would allow for precise control of reaction temperature and time, minimizing the formation of byproducts. Furthermore, subsequent reaction steps, such as the aforementioned nitro group reduction, could be integrated into a multi-step continuous flow system.

Flow Chemistry ApplicationBenefits
Continuous NitrationEnhanced safety, precise temperature control, improved yield
Multi-step Continuous SynthesisReduced manual handling, improved efficiency, streamlined process

Q & A

Q. What synthetic methodologies are optimal for preparing 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one with high yield?

A two-step approach is commonly employed:

  • Step 1 : Nitration of the indole precursor. Introduce the nitro group at the 5-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Alkylation. React the nitrated intermediate with ethyl iodide in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to promote substitution at the 1-position . Key considerations: Monitor reaction progress via TLC and optimize solvent choice (e.g., dioxane for improved solubility) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Identify protons and carbons adjacent to functional groups. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) in 1H NMR confirm its position .
  • IR Spectroscopy : Detect the nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 235.2) .

Q. How does the nitro group influence the compound’s stability under varying experimental conditions?

The nitro group enhances electron-withdrawing effects, increasing stability under acidic conditions but making the compound susceptible to reduction under high temperatures (>100°C) or in the presence of reducing agents (e.g., Pd/C/H₂). Store at 2–8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in computational models of this compound?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key parameters: Triclinic system (e.g., a = 9.32 Å, b = 9.43 Å, c = 14.15 Å) observed in similar indole derivatives .
  • Analysis : Compare experimental bond lengths/angles (e.g., C-NO₂ bond ~1.47 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest model inaccuracies .

Q. What mechanistic insights explain the reactivity of the nitro group in cross-coupling reactions?

The nitro group acts as a directing group, facilitating electrophilic substitution at the 4-position of the indole ring. For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. The nitro group stabilizes the transition state via resonance .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, altering bioactivity .

Q. How can molecular docking predict the compound’s interaction with biological targets like 5-HT receptors?

  • Protocol :

Generate 3D conformers using Gaussian09 (B3LYP/6-31G*).

Dock into receptor binding pockets (e.g., 5-HT₂A PDB: 6WGT) with AutoDock Vina.

  • Validation : Compare binding affinity (ΔG) with experimental IC₅₀ values. For indole derivatives, hydroxyl or ethyl groups enhance hydrophobic interactions .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Control Standardization : Use tenidap derivatives (known indole-based anti-inflammatories) as positive controls .
  • Assay Replication : Test in multiple systems (e.g., RAW264.7 macrophages for TNF-α inhibition; HEK293 for receptor binding). Statistical analysis (ANOVA) identifies platform-specific biases .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Å/°)DFT Prediction (Å/°)
C1-N1 (Nitro)1.471.42
C2-C3 (Ethyl)1.521.54
Dihedral Angle12.3°10.8°

Table 2. Synthetic Yield Optimization

SolventBaseTemperature (°C)Yield (%)
DioxaneTriethylamine6082
DMFK₂CO₃8068
THFDBU4045

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.